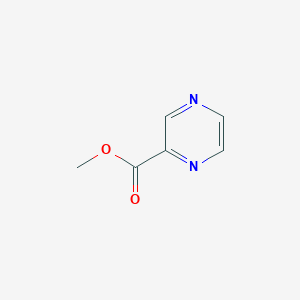

methyl pyrazine-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6(9)5-4-7-2-3-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIIRMSFZNYMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064131 | |

| Record name | Pyrazinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6164-79-0 | |

| Record name | Methyl 2-pyrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6164-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pyrazinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-pyrazinecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrazinecarboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pyrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PYRAZINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90NZ6P9NG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Pyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl pyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents a thorough characterization of the final product through various analytical techniques. All quantitative data is summarized in structured tables for ease of reference and comparison.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of pyrazine-2-carboxylic acid with methanol in the presence of an acid catalyst.[1][2] This reversible reaction is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[1][2]

Signaling Pathway of Fischer Esterification

The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification.

Experimental Protocol

This protocol is a generalized procedure for the Fischer esterification of pyrazine-2-carboxylic acid. Researchers should optimize the reaction conditions based on their specific laboratory setup and scale.

Materials:

-

Pyrazine-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Toluene (for azeotropic removal of water, optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve pyrazine-2-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring the solution, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). The addition should be done carefully as it is an exothermic process.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for 4-8 hours.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various spectroscopic methods.

Characterization Workflow

The following diagram outlines the logical workflow for the characterization of the synthesized compound.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical Properties

| Property | Value |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol [3] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 59-61 °C |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.2 | s | 1H | H-3 |

| ~8.7 | d | 1H | H-5 |

| ~8.6 | d | 1H | H-6 |

| ~4.0 | s | 3H | -OCH₃ |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~147 | C-3 |

| ~145 | C-6 |

| ~144 | C-5 |

| ~143 | C-2 |

| ~53 | -OCH₃ |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H stretch |

| ~2960 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1550, ~1470 | Medium | C=N and C=C stretches (aromatic ring) |

| ~1290, ~1120 | Strong | C-O stretch (ester) |

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 138 | High | [M]⁺ (Molecular ion) |

| 107 | High | [M - OCH₃]⁺ |

| 79 | Medium | [M - COOCH₃]⁺ |

Disclaimer: The spectroscopic data presented are typical values and may vary slightly depending on the solvent and instrument used. It is recommended to compare the acquired data with reference spectra for accurate identification.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-Pyrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl 2-pyrazinecarboxylate. The information is curated for professionals in research and development, with a focus on structured data, experimental context, and logical workflows.

Core Physicochemical Properties

Methyl 2-pyrazinecarboxylate is a solid organic compound. Its fundamental properties are summarized in the table below, providing a quantitative snapshot for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | [1][2] |

| Molecular Weight | 138.12 g/mol | [1][3] |

| CAS Number | 6164-79-0 | [2][3] |

| Melting Point | 57-61 °C | |

| Appearance | Solid | |

| IUPAC Name | methyl pyrazine-2-carboxylate | [1][3] |

| InChI Key | TWIIRMSFZNYMQE-UHFFFAOYSA-N | [1][2] |

| SMILES String | COC(=O)c1cnccn1 | [4] |

| LogP (Computed) | -0.2 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific data. Below are outlines of standard experimental protocols for determining the key physicochemical properties of esters like methyl 2-pyrazinecarboxylate.

2.1. Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of methyl 2-pyrazinecarboxylate is finely powdered.

-

The sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has liquefied. For methyl 2-pyrazinecarboxylate, this range is reported as 57-61 °C.

-

2.2. Solubility Determination

Understanding a compound's solubility is vital for formulation and in vitro assays.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

A predetermined mass of methyl 2-pyrazinecarboxylate (e.g., 1-10 mg) is added to a series of test tubes.

-

A fixed volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, DMSO, acetone) is added to each tube.

-

The mixtures are agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

The tubes are visually inspected for the presence of undissolved solid.

-

Solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by analyzing the supernatant of saturated solutions. Esters with shorter hydrocarbon chains are generally more soluble in water due to their ability to form hydrogen bonds with water molecules.[5][6]

-

2.3. Boiling Point Determination

While methyl 2-pyrazinecarboxylate is a solid at room temperature, its boiling point is a key characteristic.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle.

-

Procedure:

-

A sample of the compound is placed in a distillation flask.

-

The apparatus is assembled for simple distillation.

-

The sample is heated gently.

-

The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses. This temperature is the boiling point at the given atmospheric pressure. Small esters typically have lower boiling points than their corresponding carboxylic acids because they cannot form hydrogen bonds with each other.[6]

-

Synthesis and Workflow Visualization

Methyl 2-pyrazinecarboxylate is typically synthesized via the esterification of 2-pyrazinecarboxylic acid. This process, known as Fischer esterification, involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.

The general workflow for this synthesis is depicted below.

Caption: Fischer esterification workflow for the synthesis of methyl 2-pyrazinecarboxylate.

Safety Information

According to safety data, methyl 2-pyrazinecarboxylate is classified with the following hazard statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should be used when handling this compound. The substance is categorized as a combustible solid.

References

- 1. Methylpyrazine-2-carboxylate [webbook.nist.gov]

- 2. Methylpyrazine-2-carboxylate [webbook.nist.gov]

- 3. Methyl pyrazinoate | C6H6N2O2 | CID 72662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data Analysis of Methyl Pyrazine-2-carboxylate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for methyl pyrazine-2-carboxylate (C₆H₆N₂O₂), a key heterocyclic compound used in flavor, fragrance, and pharmaceutical research. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Molecular Structure

This compound consists of a pyrazine ring substituted with a methyl ester group at position 2.

Chemical Structure:

IUPAC Name: this compound[1][2][3] Molecular Formula: C₆H₆N₂O₂[1][2][3] Molecular Weight: 138.12 g/mol [1][3][4] CAS Number: 6164-79-0[1][2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.[5] For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals three distinct signals corresponding to the three non-equivalent protons on the pyrazine ring and the three protons of the methyl ester group.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.2 | s | 1H | H-3 |

| ~8.8 | d | 1H | H-5 |

| ~8.7 | d | 1H | H-6 |

| ~4.0 | s | 3H | -OCH₃ |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical chemical environments for pyrazine derivatives.

Interpretation:

-

The downfield chemical shifts of the aromatic protons (H-3, H-5, H-6) are characteristic of protons on an electron-deficient aromatic ring like pyrazine.

-

The singlet at ~9.2 ppm is assigned to H-3, which is adjacent to both a ring nitrogen and the electron-withdrawing carboxylate group.

-

The doublets at ~8.8 and ~8.7 ppm correspond to the H-5 and H-6 protons, respectively.

-

The singlet at ~4.0 ppm, integrating to three protons, is characteristic of the methyl ester group.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester) |

| ~148 | C-3 |

| ~146 | C-6 |

| ~145 | C-2 |

| ~144 | C-5 |

| ~53 | -OCH₃ |

Note: Data is compiled from typical values for pyrazine carboxylates and related structures.

Interpretation:

-

The signal at ~165 ppm is characteristic of a carbonyl carbon in an ester functional group.[6]

-

The four signals in the aromatic region (~144-148 ppm) correspond to the four sp²-hybridized carbons of the pyrazine ring.

-

The upfield signal at ~53 ppm is assigned to the sp³-hybridized carbon of the methyl ester group.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7][8]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretch (Aromatic) |

| ~2960 | Weak | C-H stretch (Aliphatic, -CH₃) |

| ~1730 | Strong | C=O stretch (Ester) |

| ~1580, ~1470 | Medium | C=N and C=C stretch (Pyrazine ring) |

| ~1290, ~1120 | Strong | C-O stretch (Ester) |

| ~770 | Strong | C-H bend (Out-of-plane, Aromatic) |

Data sourced from the NIST Chemistry WebBook for the gas-phase IR spectrum of this compound.[2]

Interpretation:

-

The strong, sharp absorption at ~1730 cm⁻¹ is the most prominent feature and definitively indicates the presence of a carbonyl group from the ester.[9]

-

The bands in the 1470-1580 cm⁻¹ region are characteristic of the pyrazine ring's C=C and C=N stretching vibrations.

-

The strong absorptions at ~1290 and ~1120 cm⁻¹ are attributed to the C-O stretching vibrations of the ester group.

-

Aromatic C-H stretching is observed as weak bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.[10]

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity | Assignment / Interpretation |

| 138 | High | [M]⁺, Molecular Ion Peak |

| 107 | High | [M - OCH₃]⁺, Loss of methoxy radical |

| 79 | Moderate | [M - COOCH₃]⁺, Loss of carbomethoxy radical |

| 52 | Moderate | Pyrazine fragment |

Data sourced from the NIST Chemistry WebBook.[1]

Interpretation:

-

The peak at m/z 138 corresponds to the molecular ion (M⁺), confirming the molecular weight of the compound.[1]

-

The significant peak at m/z 107 is the base peak, resulting from the characteristic loss of a methoxy radical (•OCH₃) from the molecular ion.

-

The fragment at m/z 79 arises from the cleavage of the entire ester group, leaving the pyrazinyl cation.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[11] Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds.[11]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity and resolution.[12]

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set appropriate parameters, including a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (e.g., 1-5 seconds).

-

-

¹³C NMR Acquisition:

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[12]

FT-IR Spectroscopy Protocol (ATR Method)

-

Background Spectrum: Record a background spectrum of the empty, clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric CO₂ and H₂O absorptions.[14]

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal, ensuring complete coverage.[14]

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Sample Spectrum Acquisition: Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[14]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.

-

Ionization: Bombard the sample molecules in the gas phase with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule to form a radical cation, the molecular ion.[15]

-

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[15]

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum showing relative intensity versus m/z.[15]

Spectroscopic Analysis Workflow

The logical flow from sample to final structure elucidation involves several key stages, as illustrated in the diagram below. This workflow ensures a systematic and comprehensive analysis of the spectroscopic data.

Caption: Workflow for the spectroscopic analysis of an organic compound.

References

- 1. Methylpyrazine-2-carboxylate [webbook.nist.gov]

- 2. Methylpyrazine-2-carboxylate [webbook.nist.gov]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Methyl 2-pyrazinecarboxylate 97 6164-79-0 [sigmaaldrich.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. bhu.ac.in [bhu.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mse.washington.edu [mse.washington.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. books.rsc.org [books.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. nmr.ceitec.cz [nmr.ceitec.cz]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. chem.libretexts.org [chem.libretexts.org]

The Biological Versatility of Methyl Pyrazine-2-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, bestowing a diverse range of biological activities upon its derivatives. Among these, methyl pyrazine-2-carboxylate and its analogues have garnered significant attention for their potential as therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of these compounds, with a focus on their antimicrobial, antitubercular, anticancer, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for researchers in the field.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi. The mechanism of action for some of these compounds is believed to involve the inhibition of essential enzymes in microbial metabolic pathways. For instance, molecular docking studies have suggested that certain pyrazine-2-carboxylic acid derivatives may act by inhibiting GlcN-6-P synthase, an enzyme crucial for the biosynthesis of the bacterial cell wall.[1]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | Candida albicans | 3.125 | [1] |

| Escherichia coli | 50 | [1] | |

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | Candida albicans | 3.125 | [1] |

| Pseudomonas aeruginosa | 25 | [1] | |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Extensively Drug-Resistant Salmonella Typhi | 6.25 | |

| 3-amino-N-hexylpyrazine-2-carboxamide (10) | Staphylococcus aureus | 500 (µM) | [2] |

| 3-amino-N-heptylpyrazine-2-carboxamide (11) | Staphylococcus aureus | 250 (µM) | [2] |

| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 | [3] |

| Escherichia coli | 16 | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Microbroth Dilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Synthesized this compound derivatives

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control (e.g., standard antibiotic like Ampicillin or Ciprofloxacin)

-

Negative control (broth only)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland standard

Procedure:

-

Preparation of Inoculum:

-

Aseptically select a few colonies of the test microorganism from a fresh agar plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Include a positive control well (microorganism and a standard antibiotic) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for turbidity, which indicates microbial growth.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

-

Optionally, the absorbance can be measured at 600 nm using a microplate reader to quantify growth.

-

Antitubercular Activity

Pyrazinamide, a pyrazine carboxamide, is a cornerstone of first-line tuberculosis treatment. This has spurred extensive research into other pyrazine derivatives, including those of this compound, as potential antitubercular agents. These compounds are particularly valued for their ability to target semi-dormant mycobacteria.

Quantitative Antitubercular Data

The following table presents the antitubercular activity of various pyrazine derivatives against Mycobacterium tuberculosis.

| Compound/Derivative | Strain | MIC (µg/mL) | IC₅₀ (µM) | Reference |

| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis | < 2.0 (µmol/L) | [4] | |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis | 0.819 (IC₉₀) | [4] | |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | M. tuberculosis H37Rv | 12.5 | [2] | |

| Pyrazine-1,3,4-oxadiazole derivative (2e) | M. tuberculosis H37Rv | 3.13 | [5] | |

| Pyrazine-1,3,4-oxadiazole derivative (2f) | M. tuberculosis H37Rv | 3.13 | [5] | |

| Pyrazine-1,3,4-oxadiazole derivative (2n) | M. tuberculosis H37Rv | 3.13 | [5] | |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide (6a) | M. tuberculosis H37Ra | 1.46 | [6] | |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide (6e) | M. tuberculosis H37Ra | 1.35 | [6] | |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide (6h) | M. tuberculosis H37Ra | 1.94 | [6] |

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening

The MABA assay is a colorimetric method used to determine the MIC of compounds against Mycobacterium tuberculosis. It relies on the reduction of the Alamar Blue reagent by metabolically active mycobacteria.

Materials:

-

Synthesized this compound derivatives

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microtiter plates

-

Alamar Blue reagent

-

Positive control (e.g., Isoniazid, Rifampicin)

-

Negative control (broth only)

Procedure:

-

Preparation of Compounds:

-

Prepare stock solutions of the test compounds in DMSO.

-

Perform serial dilutions in Middlebrook 7H9 broth in a 96-well plate.

-

-

Inoculum Preparation:

-

Grow M. tuberculosis in Middlebrook 7H9 broth until it reaches a logarithmic growth phase.

-

Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute it to achieve a final inoculum size of approximately 5 x 10⁴ CFU/well.

-

-

Inoculation and Incubation:

-

Add the prepared mycobacterial inoculum to each well containing the compound dilutions.

-

Include positive and negative controls.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

-

Addition of Alamar Blue and Reading:

-

After the initial incubation, add a freshly prepared solution of Alamar Blue to each well.

-

Re-incubate the plates for another 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth.

-

The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

-

Anticancer Activity

This compound derivatives have emerged as a promising class of compounds with potential anticancer activity. Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer, such as those involved in cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various pyrazine derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 3-amino-pyrazine-2-carboxamide derivative (18i) | Multiple cancer cell lines with FGFR abnormalities | Potent antitumor activity | | | Cinnamate–pyrazine derivative (2) | HCV NS5B RdRp | 0.69 | | | Cinnamate–pyrazine derivative (3) | HCV NS5B RdRp | 1.2 | | | Chalcone–pyrazine derivative (49) | A549 (Lung) | 0.13 | | | | Colo-205 (Colon) | 0.19 | | | Chalcone–pyrazine derivative (50) | MCF-7 (Breast) | 0.18 | | | Chalcone–pyrazine derivative (51) | MCF-7 (Breast) | 0.012 | | | | A549 (Lung) | 0.045 | | | | DU-145 (Prostate) | 0.33 | |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Materials:

-

Synthesized this compound derivatives

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compounds.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value.

-

Signaling Pathways in Anticancer Activity

Recent studies have begun to elucidate the specific molecular targets of anticancer pyrazine derivatives. Some have been identified as inhibitors of key kinases involved in cancer progression.

-

Fibroblast Growth Factor Receptor (FGFR) Pathway: Certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as pan-FGFR inhibitors. They block the activation of FGFR and its downstream signaling pathways, leading to potent antitumor activity in cancer cells with FGFR abnormalities.

-

SHP2 Pathway: The SHP2 protein, a non-receptor protein tyrosine phosphatase, is a critical signaling node in the RAS-MAPK pathway. Some pyrazine-based small molecules have been designed as allosteric inhibitors of SHP2, showing promise in targeting cancers driven by this pathway.

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation and is frequently dysregulated in cancer. Pyrazino[2,3-b]pyrazine derivatives have been investigated as mTOR kinase inhibitors, thereby blocking this critical cancer-promoting pathway.

Anti-inflammatory Activity

Pyrazine derivatives have also demonstrated significant anti-inflammatory potential. Their mechanism of action is often attributed to the modulation of key inflammatory mediators and pathways.

Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Mediators: Some pyrazine derivatives have been shown to inhibit the production of nitric oxide (NO), a key pro-inflammatory molecule.

-

Modulation of Inflammatory Pathways: These compounds can influence key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of inflammatory prostaglandins. Additionally, they may modulate the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Synthesized this compound derivatives

-

RAW 264.7 macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Griess reagent (for NO measurement)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with cells treated with LPS only.

-

-

Incubation:

-

Incubate the plates for 24 hours at 37°C.

-

-

Nitric Oxide Measurement:

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

-

Determine the IC₅₀ value for NO inhibition.

-

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antimicrobial, antitubercular, anticancer, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The continued exploration of their structure-activity relationships, mechanisms of action, and specific molecular targets will be crucial in optimizing their therapeutic profiles and advancing them through the drug discovery and development pipeline. This guide provides a foundational resource for researchers to build upon in their efforts to harness the full therapeutic potential of these remarkable molecules.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

exploring the reaction mechanism of methyl pyrazine-2-carboxylate synthesis

An In-depth Technical Guide to the Synthesis of Methyl Pyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanisms, experimental protocols, and quantitative data for the synthesis of this compound, a key intermediate in the development of various pharmaceuticals.

Introduction

This compound, also known as methyl pyrazinoate, is a heterocyclic compound with the chemical formula C₆H₆N₂O₂.[1] It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. The pyrazine ring system is a core component of numerous biologically active molecules. This guide will explore the most common and effective methods for its synthesis, focusing on the direct esterification of pyrazine-2-carboxylic acid.

Primary Synthesis Route: Esterification of Pyrazine-2-carboxylic Acid

The most direct and widely employed method for synthesizing this compound is the esterification of pyrazine-2-carboxylic acid. This can be achieved through several well-established chemical reactions, primarily the Fischer-Speier esterification and methods involving the activation of the carboxylic acid.

Fischer-Speier Esterification

The Fischer-Speier esterification involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2] This equilibrium reaction is driven towards the formation of the ester by using the alcohol as the solvent.[2]

Reaction Mechanism:

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product.[2][3]

Caption: Fischer-Speier esterification pathway.

Acyl Chloride Formation Followed by Esterification

An alternative and often higher-yielding method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[4][5] The resulting pyrazine-2-carbonyl chloride is then reacted with methanol to form the ester. This method avoids the equilibrium limitations of the Fischer esterification.

Reaction Mechanism:

Pyrazine-2-carboxylic acid reacts with thionyl chloride, typically with a catalytic amount of N,N-dimethylformamide (DMF), to form pyrazine-2-carbonyl chloride.[4] This highly reactive intermediate readily reacts with methanol in a nucleophilic acyl substitution reaction to produce this compound and hydrogen chloride.

Caption: Synthesis via acyl chloride intermediate.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis methods for pyrazine esters and related compounds.

Table 1: Synthesis of Pyrazine-2-carboxylic Acid Amides (for context on acyl chloride reactivity)

| Starting Acid | Amine | Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| Pyrazine-2-carboxylic acid | 4-methylthiazol-2-amine | Thionyl Chloride | Toluene, Acetone, Pyridine | ~1h (reflux for acyl chloride) | 67 | [6] |

| 6-Chloropyrazine-2-carboxylic acid | 4-methylthiazol-2-amine | Thionyl Chloride | Toluene, Acetone, Pyridine | ~1h (reflux for acyl chloride) | - | [6] |

Note: This data is for amide synthesis but demonstrates the utility of the acyl chloride intermediate route.

Table 2: Synthesis of Pyrazine-2-carboxylic Acid Chloride

| Starting Material | Reagent | Catalyst | Solvent | Reaction Time | Temperature | Reference |

| Pyrazine-2-carboxylic acid | Thionyl Chloride | DMF | Methylene Chloride | 8 hours | Reflux | [4] |

Table 3: Fischer Esterification of Various Carboxylic Acids (General Conditions)

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Reference |

| General Carboxylic Acid | Methanol/Ethanol | H₂SO₄ or TsOH | Alcohol as solvent, reflux | [2] |

| Fluorinated Aromatic Acids | Methanol | UiO-66-NH₂ | 10 hours | [7] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

This protocol is adapted from the synthesis of pyrazine-2-carboxylic acid chloride and subsequent reaction with an alcohol.[4]

Materials:

-

Pyrazine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalyst)

-

Methylene chloride (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Round bottom flask, reflux condenser, magnetic stirrer, ice water bath

Procedure:

Step 1: Synthesis of Pyrazine-2-carbonyl Chloride

-

Place pyrazine-2-carboxylic acid (0.10 mol) into a 250 mL round bottom flask.

-

Add 100 mL of methylene chloride as the solvent and 5 drops of DMF as the catalyst.

-

Place the flask in an ice water bath and stir the mixture until the solution becomes clear.

-

Slowly add thionyl chloride (0.40 mol) dropwise while stirring and maintaining a low temperature.

-

After the addition is complete, reflux the reaction mixture for 8 hours.[4]

-

After reflux, remove the excess thionyl chloride and methylene chloride under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride.

Step 2: Esterification

-

Dissolve the crude pyrazine-2-carbonyl chloride in a suitable anhydrous solvent (e.g., methylene chloride).

-

Cool the solution in an ice bath.

-

Slowly add an excess of methanol (e.g., 1.5 to 2.0 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Upon completion, wash the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the HCl byproduct, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by distillation or column chromatography.

Caption: Experimental workflow for synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through the esterification of pyrazine-2-carboxylic acid. While Fischer esterification provides a direct route, the two-step method involving the formation of an acyl chloride intermediate with thionyl chloride generally offers better control and higher yields. The choice of method will depend on the desired scale, purity requirements, and the acid sensitivity of any other functional groups present on the substrate. The protocols and data presented in this guide offer a solid foundation for researchers in the field of medicinal chemistry and drug development.

References

- 1. Methylpyrazine-2-carboxylate [webbook.nist.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Methyl Pyrazine-2-Carboxylate: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have a comprehensive technical guide on the solubility and stability of methyl pyrazine-2-carboxylate, a key heterocyclic compound with applications in pharmaceuticals and flavor chemistry. This in-depth whitepaper provides a thorough examination of its expected physicochemical properties in common solvents and under various environmental conditions, offering valuable insights for its handling, formulation, and analytical development.

This compound (CAS No: 6164-79-0) is a solid at room temperature with a melting point in the range of 57-61 °C. While specific quantitative solubility and stability data are not extensively available in public literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust predictive overview.

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing its bioavailability and formulation feasibility. Based on the principle of "like dissolves like," the expected solubility of this compound in a range of common solvents is summarized below. The presence of both a polar ester group and a moderately polar pyrazine ring suggests a degree of solubility in a variety of organic solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | High | The ester functionality and pyrazine ring can interact favorably with these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the ester. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | Often good solvents for a wide range of organic compounds, including those with moderate polarity. |

| Aqueous | Water, Buffered Solutions | Low to Moderate | The ester group can be hydrolyzed, and the pyrazine ring offers some potential for hydrogen bonding, but overall hydrophilicity is limited. Solubility is expected to be pH-dependent. |

Stability Characteristics

Understanding the stability of this compound is crucial for defining storage conditions, shelf-life, and predicting potential degradation products. The primary degradation pathways for this molecule are expected to be hydrolysis of the ester linkage and potential photolytic or thermal degradation of the pyrazine ring.

Table 2: Stability Profile and Potential Degradation Pathways of this compound

| Stress Condition | Potential Degradation Pathway | Primary Degradants | Influencing Factors |

| Hydrolytic | Acid or base-catalyzed hydrolysis of the methyl ester.[1][2] | Pyrazine-2-carboxylic acid and methanol. | pH, temperature, presence of catalysts. |

| Thermal | Decomposition of the ester and/or pyrazine ring at elevated temperatures.[3][4][5] | Smaller volatile molecules, products of decarboxylation and ring cleavage. | Temperature, atmosphere (inert vs. oxidative). |

| Photolytic | UV or visible light-induced degradation of the pyrazine ring.[6] | Complex mixture of ring-opened products and other photoproducts. | Wavelength and intensity of light, presence of photosensitizers. |

Experimental Protocols

To empower researchers to determine the precise solubility and stability of this compound, this guide provides detailed, best-practice experimental methodologies.

Determination of Thermodynamic Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.[7][8][9]

Experimental Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility from the measured concentration of the saturated solution.

Stability Assessment using a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products over time.[10][11][12] The development of such a method should follow the principles outlined in the International Council for Harmonisation (ICH) guidelines.[13][14][15][16][17]

General Degradation Pathways

Caption: Potential degradation pathways for this compound.

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from all potential degradation products. A gradient elution with a C18 column and UV detection is a common starting point.

-

Forced Degradation Studies: Subject samples of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

-

Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

-

Stability Study: Store samples of the compound under various temperature and humidity conditions as defined by ICH guidelines (e.g., long-term, intermediate, and accelerated).

-

Analysis: At specified time points, analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

This technical guide serves as a foundational resource for professionals working with this compound. While the provided data is based on well-established chemical principles, it is imperative for researchers to perform their own experimental determinations of solubility and stability to ensure the accuracy and reliability of their work.

References

- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. kinampark.com [kinampark.com]

- 13. mastercontrol.com [mastercontrol.com]

- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

potential applications of methyl pyrazine-2-carboxylate in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyrazine-2-carboxylate is a heterocyclic compound featuring a pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core structure is a key building block in the synthesis of a wide array of medicinally important molecules. The pyrazine moiety itself is present in numerous clinically used drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. This compound serves as a versatile precursor for the synthesis of more complex molecules, particularly pyrazine-2-carboxamides, which have demonstrated a broad spectrum of biological activities. This guide explores the potential applications of this compound in medicinal chemistry, focusing on its role as a synthetic intermediate for the development of novel therapeutic agents.

Core Applications in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, and derivatives of pyrazine-2-carboxylic acid, readily accessible from this compound, have shown significant potential in various therapeutic areas.

Antitubercular Activity

Pyrazinamide, an amide of pyrazine-2-carboxylic acid, is a first-line drug for the treatment of tuberculosis.[1] This has spurred extensive research into other pyrazine-2-carboxamide derivatives as potential antitubercular agents. These compounds are thought to act as prodrugs, which are converted to pyrazinoic acid, the active form, by an amidase in Mycobacterium tuberculosis.[1]

Antifungal and Antibacterial Activity

Derivatives of pyrazine-2-carboxylic acid have been synthesized and evaluated for their efficacy against various fungal and bacterial strains. The mechanism of action for these compounds is often related to the inhibition of essential microbial enzymes. For instance, some derivatives have shown potent activity against clinically relevant pathogens.[2][3]

Anticancer Activity

The pyrazine scaffold is a component of several anticancer agents.[4] Derivatives of 3-amino-pyrazine-2-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy.[5] FGFR signaling is implicated in cell proliferation, differentiation, and migration, and its dysregulation is associated with various cancers.[5]

Enzyme Inhibition

Pyrazine-carboxamide derivatives have been shown to inhibit various enzymes. For example, some have been identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, which is a target for fungicides.[6] Additionally, certain pyrazine-2-carboxamide derivatives have demonstrated inhibitory activity against alkaline phosphatase.[2]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various derivatives of pyrazine-2-carboxylic acid.

Table 1: Antimycobacterial and Photosynthesis-Inhibiting Activity of Substituted Pyrazine-2-carboxamides [7][8]

| Compound ID | Substituents | Target | Activity |

| 2o | 5-tert-butyl-6-chloro-pyrazine, 3,5-bis(trifluoromethyl)phenyl amide | Mycobacterium tuberculosis | 72% inhibition |

| 2f | 5-tert-butyl-6-chloro-pyrazine, 3-methylphenyl amide | Spinach Chloroplasts | IC50 = 0.063 mmol·dm⁻³ |

| 2m | 6-chloro-pyrazine, 3,5-bis(trifluoromethyl)phenyl amide | Spinach Chloroplasts | IC50 = 0.026 mmol·dm⁻³ |

Table 2: Antibacterial and Alkaline Phosphatase Inhibitory Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives [2]

| Compound ID | Aryl Boronic Acid Used in Suzuki Coupling | Target | Activity |

| 5d | 4-(methoxycarbonyl)phenylboronic acid | S. Typhi (XDR) | MIC = 6.25 mg/mL |

| 5d | 4-(methoxycarbonyl)phenylboronic acid | Alkaline Phosphatase | IC50 = 1.469 ± 0.02 µM |

Table 3: Antifungal Activity of Substituted Pyrazine-2-carboxamides [7]

| Compound ID | Substituents | Fungal Strain | MIC (μmol·dm⁻³) |

| 2d | 6-chloro-pyrazine, 3-methylphenyl amide | Various strains | 31.25-500 |

| 2f | 5-tert-butyl-6-chloro-pyrazine, 3-methylphenyl amide | Various strains | 31.25-500 |

Table 4: FGFR Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives [5]

| Compound ID | R Group | Target | Activity |

| 18d | (morpholin-4-yl)-methylene | FGFR2 | IC50 = 600 nM |

| 18d | (morpholin-4-yl)-methylene | FGFR3 | IC50 = 480 nM |

| 18i | Not specified in abstract | NCI-H520 cancer cell line | IC50 = 26.69 µM |

| 18i | Not specified in abstract | SNU-16 cancer cell line | IC50 = 1.88 µM |

| 18i | Not specified in abstract | KMS-11 cancer cell line | IC50 = 3.02 µM |

| 18i | Not specified in abstract | SW-780 cancer cell line | IC50 = 2.34 µM |

| 18i | Not specified in abstract | MDA-MB-453 cancer cell line | IC50 = 12.58 µM |

Experimental Protocols

General Synthesis of Substituted Pyrazine-2-carboxamides[9]

This protocol describes a general method for synthesizing pyrazine-2-carboxamides from a substituted pyrazine-2-carboxylic acid, which can be obtained from the hydrolysis of this compound.

-

Acid Chloride Formation: A mixture of the substituted pyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in dry benzene (20 mL) is refluxed for approximately 1 hour.

-

Excess thionyl chloride is removed by repeated evaporation with dry benzene under vacuum.

-

Amide Formation: The crude acyl chloride is dissolved in dry acetone (50 mL) and added dropwise to a stirred solution of the corresponding substituted aniline (50 mmol) in dry pyridine (50 mL) at room temperature.

-

The reaction mixture is stirred for several hours.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., aqueous ethanol).

Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide[2]

-

A 100 mL Schlenk flask is charged with pyrazine-2-carboxylic acid (1.0 eq, 10 mmol), 50 mL of dichloromethane (DCM), 4-bromo-3-methyl aniline (1.0 eq, 10 mmol), and 4-dimethylaminopyridine (DMAP) (0.2 eq, 2.0 mmol).

-

The reaction mixture is cooled to 0 °C in an ice bath with continuous stirring.

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol) is added to the cooled mixture under an inert atmosphere.

-

The ice bath is removed, and the reaction is allowed to proceed at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the product.

Suzuki Coupling for Arylation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide[2]

-

A dried Schlenk tube is charged with N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv, 1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv, 5 mol%), potassium phosphate (2.0 equiv, 2 mmol), and the corresponding aryl boronic acid (1.0 equiv, 1 mmol).

-

A 10:1 mixture of 1,4-dioxane and water (8.25 mL) is added under an inert argon atmosphere.

-

The reaction mixture is heated to 90 °C for 24 hours and monitored by TLC.

-

After completion, the mixture is cooled to room temperature, and water and ethyl acetate are added.

-

The organic layer is separated, dried over sodium sulfate, and the product is purified by column chromatography.

Alkaline Phosphatase Inhibition Assay[2]

-

The assay is performed in a reaction mixture containing 50 mM Tris-HCl buffer (pH 9.5), 5 mM MgCl₂, and 0.1 mM ZnCl₂.

-

5 µL of calf intestinal alkaline phosphatase (CIAP) (0.025 U/mL) is added to the test compound (0.1 mM in 1% DMSO, v/v).

-

The mixture is incubated, and the enzymatic activity is measured spectrophotometrically by monitoring the hydrolysis of a suitable substrate (e.g., p-nitrophenyl phosphate).

Visualizations

Caption: General experimental workflow for the synthesis and biological evaluation of pyrazine-2-carboxamide derivatives.

Caption: Simplified FGFR signaling pathway and the inhibitory action of 3-amino-pyrazine-2-carboxamide derivatives.

References

- 1. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aromaticity of the Pyrazine Ring in Methyl Pyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the aromaticity of the pyrazine ring, with a specific focus on how substitution with a methyl carboxylate group influences its electronic structure and properties. Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, making a thorough understanding of their aromatic character essential for molecular design and development.

Introduction to Pyrazine Aromaticity

Pyrazine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4.[1] It is classified as a π-deficient aromatic system. The aromaticity of pyrazine arises from its cyclic, planar structure with six delocalized π-electrons, fulfilling Hückel's (4n+2) rule. Unlike benzene, the two electronegative nitrogen atoms withdraw electron density from the carbon atoms of the ring, which significantly influences its reactivity and basicity.[2] The lone pair electrons on the sp²-hybridized nitrogen atoms are not part of the aromatic sextet.[2]

The introduction of a substituent, such as the electron-withdrawing methyl carboxylate group (-COOCH₃) at the C2 position, is expected to further modulate the π-electron distribution and, consequently, the aromaticity of the pyrazine ring. This guide explores the theoretical underpinnings and experimental protocols used to quantify this effect.

Conceptual Framework of Aromaticity Assessment

The aromaticity of a cyclic system is a multidimensional concept, evaluated through energetic, geometric, and magnetic criteria. No single measure is sufficient; therefore, a combination of experimental and computational methods is employed to provide a holistic view.

Caption: Core criteria and associated metrics for quantifying aromaticity.

Quantitative Aromaticity Data

Aromaticity is quantified using several indices. The following tables summarize key experimental and theoretical data for pyrazine and provide the framework for evaluating methyl pyrazine-2-carboxylate.

Geometric and Magnetic Data

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index where a value of 1 indicates a fully aromatic system and 0 indicates a non-aromatic system. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where large negative values inside the ring (e.g., NICS(0) or NICS(1)zz) are indicative of significant aromatic character.

| Compound | C-C Bond Length (Å) | C-N Bond Length (Å) | ¹H NMR δ (ppm) | HOMA Index | NICS(1)zz (ppm) |

| Pyrazine | 1.397 | 1.338 | 8.63[3][4] | ~0.75 (Est.) | -29.3[5] |

| This compound | See Protocol 5.2 | See Protocol 5.2 | ~8.7-9.2 (Est.) | See Protocol 5.3 | See Protocol 5.4 |

Note: HOMA and NICS values for this compound require calculation based on the protocols provided below.

Energetic Data

Resonance energy (RE) quantifies the extra stability of a conjugated system compared to a hypothetical localized structure.

| Compound | Empirical Resonance Energy (kcal/mol) |

| Benzene (Reference) | 36.0 |

| Pyridine (Reference) | 23.1[6] |

| Pyrazine | 17.1[6] |

| This compound | To be determined computationally |

Workflow for Aromaticity Determination

Caption: Integrated workflow for the experimental and computational assessment of aromaticity.

Experimental and Computational Protocols

Detailed protocols are essential for the accurate and reproducible determination of aromaticity indices.

Protocol: ¹H NMR Spectroscopy for Chemical Shift Determination

This protocol outlines the procedure for obtaining high-resolution ¹H NMR spectra to measure the chemical shifts of the ring protons, which are sensitive to the ring's magnetic environment.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound (e.g., this compound) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Tune and match the probe to the sample to maximize sensitivity and minimize reflected power.[7]

-

Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum. Typical parameters include:

-

Pulse Program: A standard 90° pulse-acquire sequence (e.g., 'zg30' in Bruker TopSpin).

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to confirm proton counts.

-

-

Analysis: Identify the signals corresponding to the pyrazine ring protons and record their chemical shifts (δ) in ppm. A downfield shift relative to unsubstituted pyrazine suggests a decrease in electron density.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD) for Geometric Data

This protocol details the steps to obtain precise bond lengths from a single crystal, which are required for HOMA calculations.

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate). Crystals should be well-formed and of an appropriate size (~0.1-0.3 mm).

-

Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head using cryo-oil or a suitable adhesive.

-

Data Collection:

-

Mount the crystal on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to reduce thermal motion.

-

Perform an initial unit cell determination.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of frames.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain reflection intensities.

-

Apply corrections for Lorentz factor, polarization, and absorption (e.g., using SADABS).

-

Solve the crystal structure using direct methods or Patterson methods (e.g., with SHELXT).

-

Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). Anisotropic displacement parameters should be used for non-hydrogen atoms.

-

-

Analysis: Extract the final C-C and C-N bond lengths (with standard uncertainties) from the refined crystallographic information file (CIF). These values are the direct input for Protocol 5.3.

Protocol: HOMA Index Calculation

The HOMA index is calculated from the experimental bond lengths obtained via SC-XRD.

-

Obtain Bond Lengths: Use the refined C-C and C-N bond lengths (Rᵢ) for the pyrazine ring from the CIF file generated in Protocol 5.2.

-

Use HOMA Formula: Apply the HOMA equation: HOMA = 1 - [α/n * Σ(R_opt - Rᵢ)²] Where:

-

n is the number of bonds in the ring (6 for pyrazine).

-

Rᵢ are the experimental bond lengths.

-

R_opt is the optimal bond length for a given bond type, assumed to be fully aromatic (e.g., 1.388 Å for C-C). For heterocycles, specific R_opt and α values for C-C and C-N bonds are required.

-

α is a normalization constant that ensures HOMA = 0 for a non-aromatic system and HOMA = 1 for a system with all bonds equal to R_opt.

-

-

Parameter Selection: Utilize established R_opt and α parameters for C-C and C-N bonds from literature (e.g., from Krygowski et al.). The calculation involves summing the squared deviations for each bond type separately and then combining them.

-

Interpretation: A HOMA value closer to 1 indicates higher aromaticity. A decrease in the HOMA value for this compound compared to pyrazine would signify a reduction in aromatic character due to the substituent.

Protocol: NICS Calculation (Computational)

This protocol describes the computational procedure for calculating NICS values, a key magnetic descriptor of aromaticity, using Gaussian software.

-

Structure Preparation:

-